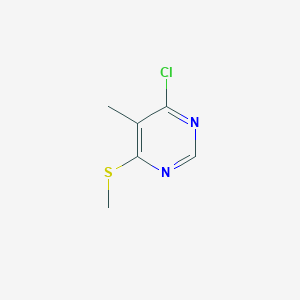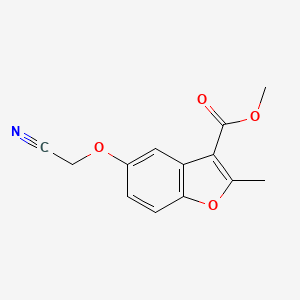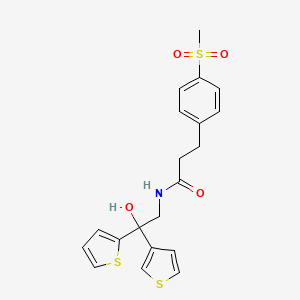
4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (CMMPS) is a small organic molecule with a wide range of applications in the field of synthetic chemistry. CMMPS is a versatile building block for the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and specialty chemicals. Due to its unique structure, CMMPS has been used in a variety of scientific studies, including those related to the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 6-Methylsulfanyl Pyrimidines : Research by Briel et al. (2002) focused on the synthesis of various pyrimidines, including 6-methylsulfanyl derivatives. These compounds are formed through reactions with chloroacetic acid derivatives, leading to the creation of thieno[2,3-d]pyrimidines (Briel, Franz, & Dobner, 2002).
Structural and Spectroscopic Studies : A study by Gupta et al. (2006) utilized ab initio quantum chemical and experimental spectroscopic methods to investigate chloropyrimidine derivatives. This research provided insights into their structure and spectral characteristics, essential for understanding their chemical behavior (Gupta, Sharma, Virdi, & Ram, 2006).
Hydrogen-Bond-Degenerate Nucleosides : Williams and colleagues (1998) synthesized a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside, exploring its potential as a polymerase substrate for incorporation into DNA. Such research contributes to understanding the role of pyrimidines in genetic material (Williams, Loakes, & Brown, 1998).
Potential Therapeutic Applications
Antitumor and Antiviral Activities : A study by Grivsky et al. (1980) described the synthesis of a pyrimidine derivative with potential as an inhibitor of mammalian dihydrofolate reductase, showing significant activity against specific types of cancer (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Inhibitory Effect on Enzymes in Rat Cerebral Cortex : Cechin et al. (2003) synthesized a series of pyrimidines, including 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine, testing them as inhibitors of ATP and ADP hydrolysis in synaptosomes from the rat cerebral cortex. This research could contribute to understanding the role of pyrimidines in neurological processes (Cechin, Schetinger, Zanatta, Madruga, Pacholski, Flores, Bonacorso, Martins, & Morsch, 2003).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that pyrimidine derivatives can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that pyrimidine derivatives can be involved in various biochemical pathways, including those related to nucleotide synthesis and metabolism .
Result of Action
Pyrimidine derivatives are known to have a wide spectrum of biological activity .
properties
IUPAC Name |
4-chloro-5-methyl-6-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJACBXMCOBFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)
![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)
![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)

